molecular formula C24H21FN6O2 B14102302 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14102302
M. Wt: 444.5 g/mol
InChI Key: VKWFKVOYZFGXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the attachment of the fluorophenyl and morpholinopyridazinyl groups. Common reagents used in these reactions include hydrazines, carboxylic acids, and various coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole carboxamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide include other pyrazole carboxamides with different substituents. Examples include:

  • 3-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H21FN6O2

Molecular Weight

444.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H21FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14-15H,10-13H2,(H,26,32)(H,28,29)

InChI Key

VKWFKVOYZFGXKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NN4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.